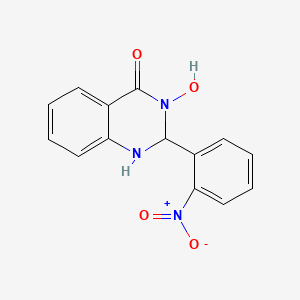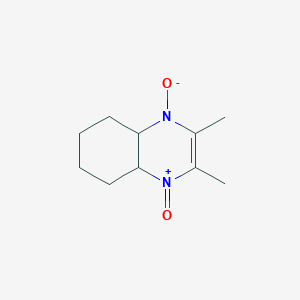
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as Nitro-Quin, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has gained attention due to its unique chemical properties and potential therapeutic benefits.
作用机制
The exact mechanism of action of 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and modulating ion channel activity. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in regulating cell growth and differentiation. In addition, it has been found to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders.
Biochemical and physiological effects:
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders. 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has also been used as a fluorescent probe for the detection of protein tyrosine phosphatases.
实验室实验的优点和局限性
One advantage of 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is its potential therapeutic benefits in cancer and neurological disorders. It is also a useful tool for studying the activity of protein tyrosine phosphatases and ion channels. However, there are some limitations to its use in lab experiments. 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated.
未来方向
There are several future directions for research on 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. In addition, 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone may have applications in the development of fluorescent probes for other enzymes and ion channels. Further research is needed to explore these potential applications.
合成方法
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with 3-hydroxy-2-aminobenzoic acid, followed by cyclization and reduction. The final product is a yellow crystalline solid that is soluble in organic solvents.
科学研究应用
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and biochemistry. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders. 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has also been used as a fluorescent probe for the detection of protein tyrosine phosphatases.
属性
IUPAC Name |
3-hydroxy-2-(2-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14-9-5-1-3-7-11(9)15-13(16(14)19)10-6-2-4-8-12(10)17(20)21/h1-8,13,15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGTIABOVYVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)

![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)